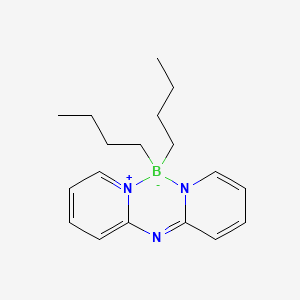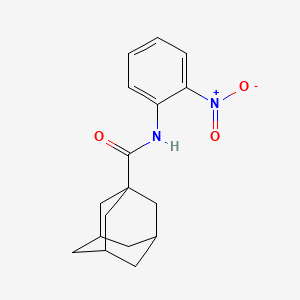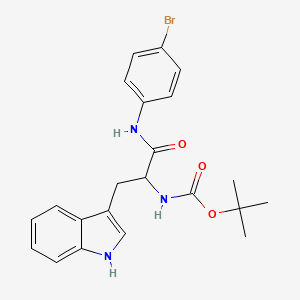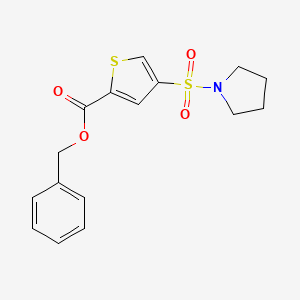![molecular formula C17H20O3 B4984322 1-methoxy-2-[3-(2-methylphenoxy)propoxy]benzene](/img/structure/B4984322.png)
1-methoxy-2-[3-(2-methylphenoxy)propoxy]benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-methoxy-2-[3-(2-methylphenoxy)propoxy]benzene, also known as ICI 118,551, is a selective beta-2 adrenergic receptor antagonist. It is widely used in scientific research to understand the mechanism of action of beta-2 adrenergic receptors and their physiological effects.
作用機序
1-methoxy-2-[3-(2-methylphenoxy)propoxy]benzene 118,551 is a selective beta-2 adrenergic receptor antagonist. It works by blocking the beta-2 adrenergic receptor, which is a G protein-coupled receptor. When the beta-2 adrenergic receptor is activated by a ligand such as adrenaline or noradrenaline, it triggers a cascade of intracellular signaling events that ultimately lead to the relaxation of smooth muscle. By blocking the beta-2 adrenergic receptor, this compound 118,551 inhibits the relaxation of smooth muscle.
Biochemical and Physiological Effects:
This compound 118,551 has several biochemical and physiological effects. It inhibits the relaxation of smooth muscle, which can lead to bronchoconstriction in the lungs. It also inhibits the release of insulin from the pancreas, which can lead to hyperglycemia. Additionally, it can cause an increase in heart rate and blood pressure.
実験室実験の利点と制限
1-methoxy-2-[3-(2-methylphenoxy)propoxy]benzene 118,551 has several advantages for lab experiments. It is a selective beta-2 adrenergic receptor antagonist, which means that it only targets the beta-2 adrenergic receptor and does not affect other receptors. It is also highly potent, which means that it can be used at low concentrations. However, this compound 118,551 has some limitations for lab experiments. It is not very soluble in water, which can make it difficult to work with. Additionally, it has a short half-life, which means that it needs to be administered frequently.
将来の方向性
There are several future directions for the use of 1-methoxy-2-[3-(2-methylphenoxy)propoxy]benzene 118,551 in scientific research. One direction is to study the role of beta-2 adrenergic receptors in other diseases such as diabetes and obesity. Another direction is to develop more potent and selective beta-2 adrenergic receptor antagonists that can be used in clinical settings. Additionally, there is a need to develop better methods for administering this compound 118,551 in lab experiments.
合成法
1-methoxy-2-[3-(2-methylphenoxy)propoxy]benzene 118,551 can be synthesized using a multi-step process. The first step involves the reaction of 2-methylphenol with epichlorohydrin to form 2-(2-methylphenoxy)propanol. The second step involves the reaction of 2-(2-methylphenoxy)propanol with 3-bromopropyl ether to form 2-[3-(2-methylphenoxy)propoxy]propanol. The final step involves the reaction of 2-[3-(2-methylphenoxy)propoxy]propanol with 1-methoxy-2-nitrobenzene in the presence of a palladium catalyst to form this compound 118,551.
科学的研究の応用
1-methoxy-2-[3-(2-methylphenoxy)propoxy]benzene 118,551 is widely used in scientific research to study the beta-2 adrenergic receptor. It is used to understand the mechanism of action of beta-2 adrenergic receptors and their physiological effects. It is also used to study the role of beta-2 adrenergic receptors in various diseases such as asthma, chronic obstructive pulmonary disease (COPD), and heart failure.
特性
IUPAC Name |
1-methoxy-2-[3-(2-methylphenoxy)propoxy]benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20O3/c1-14-8-3-4-9-15(14)19-12-7-13-20-17-11-6-5-10-16(17)18-2/h3-6,8-11H,7,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMDHHIMPIQZOME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCCCOC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-fluoro-N-[1-(2-phenoxyethyl)-1H-benzimidazol-2-yl]benzamide](/img/structure/B4984270.png)
![3-[(1-naphthylamino)methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B4984271.png)
![3-(2,4-dichlorophenyl)-5-{[5-(3-nitrophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4984279.png)
![N-[4-(aminosulfonyl)phenyl]-2,4-difluorobenzamide](/img/structure/B4984284.png)



![4-chloro-N-[2-(phenylthio)ethyl]benzenesulfonamide](/img/structure/B4984313.png)
![2-{4-[(2-chlorophenyl)acetyl]-1-piperazinyl}pyrimidine](/img/structure/B4984317.png)
![N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-5-{[3-(trifluoromethyl)phenoxy]methyl}-1H-pyrazole-3-carboxamide](/img/structure/B4984331.png)
![4-(4-methoxyphenyl)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4984332.png)
